molecular formula C15H11ClN2O B2565898 N-(4-chlorophenyl)-2-cyano-2-phenylacetamide CAS No. 80545-01-3

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide

Cat. No.: B2565898
CAS No.: 80545-01-3
M. Wt: 270.72
InChI Key: LVMJZQDZYUJADF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (-CN) and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide typically begins with 4-chloroaniline and benzyl cyanide.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-2-cyano-2-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted amides.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-cyanoacetamide: Similar structure but lacks the phenyl group.

    N-(4-chlorophenyl)-2-phenylacetamide: Similar structure but lacks the cyano group.

    N-(4-chlorophenyl)-2-cyano-2-(4-methylphenyl)acetamide: Similar structure with a methyl group on the phenyl ring.

Uniqueness: N-(4-chlorophenyl)-2-cyano-2-phenylacetamide is unique due to the presence of both the cyano group and the phenylacetamide moiety, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)14(10-17)11-4-2-1-3-5-11/h1-9,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMJZQDZYUJADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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